molecular formula C16H15NO3S2 B2509070 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034633-93-5

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2509070
CAS RN: 2034633-93-5
M. Wt: 333.42
InChI Key: POFUYPBCQHJJOA-UHFFFAOYSA-N
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Description

The compound "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methylthiophene-2-carboxamide" is a complex molecule that likely exhibits interesting chemical and biological properties due to the presence of furan and thiophene rings, which are known to impart significant pharmacological activities. The furan and thiophene moieties are common in various compounds that have been synthesized and studied for their potential as antimicrobial agents .

Synthesis Analysis

The synthesis of related furan and thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, furan-2-carboxamide derivatives can be synthesized by reacting furan-2-carbonyl chloride with an amine, such as 4-bromoaniline, in the presence of a base like triethylamine, yielding high product yields . Similarly, thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of amines with cyanoacetate followed by a reaction with an appropriate ketone, sulfur, and a base . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate functional groups at the necessary steps.

Molecular Structure Analysis

The molecular structure of arylamides, including furan- and thiophene-based compounds, can be analyzed through computational methods and experimental techniques such as NMR. Conformational preferences are influenced by intramolecular hydrogen bonding and the polarity of the solvent. Furan-based arylamides have been shown to retain a significant portion of their hydrogen-bonded conformation even in polar solvents, which is indicative of their conformational rigidity . This information is crucial for understanding the molecular structure of "this compound" as it suggests that the compound may exhibit a certain degree of conformational stability.

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives can be explored through their interactions with various reagents. For example, furan carboxamides can undergo Suzuki-Miyaura cross-coupling reactions to yield arylated products . Schiff base formation is another common reaction involving the condensation of amines with aldehydes, as seen in the synthesis of various thiophene derivatives . These reactions are important for functionalizing the furan and thiophene rings, potentially leading to the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups on the rings can affect their electronic properties, solubility, and stability. The antimicrobial activity of these compounds is a significant chemical property, with some derivatives showing effectiveness against drug-resistant bacteria . Additionally, the antioxidant activity of related naphtho-furan carboxamide derivatives has been investigated, suggesting that the compound may also possess similar properties .

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, including those incorporating furan and thiophene linkers, have been synthesized and applied in dye-sensitized solar cells (DSSCs) to study their performance. A significant finding is that derivatives with furan as a conjugated linker demonstrated an improvement in solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This underscores the potential of such organic compounds in enhancing the efficiency of DSSCs, making them a viable alternative for renewable energy applications (Se Hun Kim et al., 2011).

Electrochemical Synthesis

The electrochemical synthesis of compounds involving furan and thiophene has been explored, revealing that electrolysis of furan-2-carboxylic and thiophene-2-carboxylic acids leads to the formation of specific N-substituted formamide derivatives. This process, conducted in dimethylformamide on platinum electrodes, illustrates the versatility of these compounds in synthetic organic chemistry, enabling the creation of complex molecules with potential applications in various chemical industries (P. A. Konstantinov et al., 1971).

Antimicrobial Activity

Some Schiff bases of 2-amino-4-(4-chlorophenyl) –N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and evaluated for antimicrobial activity. These compounds were found to exhibit significant antibacterial and antifungal activities, highlighting their potential as lead compounds for the development of new antimicrobial agents. Such research is crucial in the face of growing antibiotic resistance, indicating the role of furan and thiophene derivatives in medical chemistry (M. Arora et al., 2013).

Synthetic Methodologies

Innovative synthetic methodologies involving furan and thiophene compounds have been developed, offering efficient routes to various bioactive and functional materials. For instance, a novel approach for the synthesis of thieno[3,2-b]thiophenes and thieno[3,2-b]furans from readily accessible starting materials has been reported. This methodology is significant for the synthesis of compounds with potential applications in pharmaceuticals and materials science, demonstrating the versatility of furan and thiophene derivatives in organic synthesis (V. Shirinian et al., 2009).

Enzymatic Polymerization

2,5-Bis(hydroxymethyl)furan has been used as a biobased rigid diol in the enzymatic polymerization to create novel furan polyesters. This work highlights the potential of furan derivatives in the development of sustainable and biodegradable polymers, contributing to the field of green chemistry and materials science. The resulting polyesters exhibit promising properties for applications in packaging, coatings, and biodegradable materials, emphasizing the importance of research into biobased chemicals (Yi Jiang et al., 2014).

Mechanism of Action

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-5-20-8-12)14-3-2-6-21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFUYPBCQHJJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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